molecular formula C7H6N2S B030445 2-Aminobenzothiazole CAS No. 136-95-8

2-Aminobenzothiazole

Cat. No. B030445
CAS RN: 136-95-8
M. Wt: 150.2 g/mol
InChI Key: UHGULLIUJBCTEF-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole is a compound that has gained significant interest in both synthetic organic chemistry and biological fields. Its versatile and synthetically accessible scaffolds make it fascinating for multiple applications due to its potent pharmacological activities. The compound has been extensively studied for its synthesis methodologies, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

A variety of methods have been developed for synthesizing 2-aminobenzothiazoles. Notable methodologies include:

  • The synthesis from anilines, sulfur monochloride, and isocyanides, with a key step consisting of an iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolysed Herz salts, with concomitant extrusion of sulfur monoxide (Neo et al., 2011).
  • A metal-free synthesis approach using iodine as a catalyst and oxygen as an oxidant, presenting an efficient and sustainable synthesis method (Xu et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazole has been detailed through various studies, highlighting its versatile scaffolding that facilitates numerous synthetic modifications and applications. The structure lends itself to reactions that form fused heterocycles, with NH2 and endocyclic N functions being suitable to assist reactions with common bis electrophilic reagents (Dadmal et al., 2018).

Chemical Reactions and Properties

2-Aminobenzothiazoles participate in various chemical reactions, showcasing their reactivity and utility in producing complex heterocyclic compounds. These reactions include:

  • Aminyl radical addition to aryl isothiocyanates under metal-free conditions (He et al., 2016).
  • Copper-catalyzed synthesis from 2-iodophenyl isocyanides, potassium sulfide, and amines, constructing one C-N bond and two C-S bonds in a step reaction (Min et al., 2016).

Physical Properties Analysis

The physical properties of 2-aminobenzothiazoles, such as solubility, melting point, and crystalline structure, are crucial for their practical applications in various fields. However, specific details on these properties require further research from the provided papers.

Chemical Properties Analysis

2-Aminobenzothiazoles exhibit a range of chemical properties, including their ability to act as intermediates in the synthesis of more complex molecules. Their reactivity with different chemical agents under various conditions underscores the compound's versatility in synthetic chemistry (Bondock et al., 2009).

Scientific Research Applications

  • Medicinal Applications :

    • Novel 2-(diarylalkyl)aminobenzothiazole derivatives have shown potential as angiotensin converting enzyme inhibitors and calcium channel blockers, suggesting their use in treating resistant hypertension (Kalavagunta et al., 2014).
    • 2-Aminobenzothiazole derivatives exhibit significant potential in synthetic organic chemistry and biological fields due to their potent pharmacological activities (Dadmal et al., 2018).
    • The lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole shows promise against breast and ovarian cancers with manageable side effects (Bradshaw et al., 2002).
    • 2-arylbenzothiazole-based compounds have applications in diagnostics and therapeutics, potentially for non-invasive Alzheimer's disease diagnosis and as antitumor agents (Weekes & Westwell, 2009).
  • Material Science Applications :

    • 2-Aminobenzothiazole is effective in inhibiting steel corrosion in H2SO4 solution, acting by blocking the electrode surface through adsorption (Danaee et al., 2015).
  • Biochemical Interaction Studies :

    • 2-Aminobenzothiazole (2-ABT) binds to human serum albumin at site II (subdomain IIIA), providing insights into its molecular transport mechanism and biotoxicity in vivo (Sun et al., 2012).
  • Antibacterial and Antifungal Properties :

    • New 2-aminobenzothiazole derivatives have shown promising antibacterial and antifungal properties against various bacteria and fungi (Srivastava & Sen, 2008).
  • Chemical Synthesis :

    • Microwave irradiation efficiently synthesizes 2-aminobenzothiazoles and their urea derivatives, offering rapid reaction rates and high yields (Li et al., 2008).
    • A metal-free synthesis method using various formamides as amino sources has been developed for 2-aminobenzothiazoles (He et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation .

Future Directions

The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities . Their analysis will contribute to the development of targeted synthesis of benzothiazole analogs .

properties

IUPAC Name

1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
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InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N
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Molecular Formula

C7H6N2S
Record name 2-AMINOBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID1024467
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Molecular Weight

150.20 g/mol
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Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM
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Density

0.5 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.000112 [mmHg]
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Product Name

2-Aminobenzothiazole

Color/Form

PLATES FROM WATER, LEAFLETS FROM WATER

CAS RN

136-95-8
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Melting Point

270 °F (NTP, 1992), 132 °C
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Synthesis routes and methods I

Procedure details

In certain cases the requisite 2-amino-1,3-benzothiazole was prepared from the corresponding thiourea as described above for the preparation of N-(3,5-difluorophenyl) thiourea and 5,7-difluoro-1,3-benzothiazol-2-amine.
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Synthesis routes and methods II

Procedure details

If the desired 2-amino benzenethiol 8-scheme 3 is not commercially available it can be synthesized by reaction of the phenyl aniline with the thiocyanate anion in the presence of an oxidant(like bromine) to produce the 2-amino benzthiazole 7-scheme: 3. This thiazole can then be hydrolyzed to the desired 2-amino benzenethiol 8-scheme with a strong base like NaOH in a protic solvent (i.e., EtOH).
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Synthesis routes and methods III

Procedure details

280 mg of 1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea, 2 cm3 of dimethyl sulphoxide and 240 mg of potassium carbonate are introduced, at 20° C., in a microwave tube equipped with a magnetic stirrer. The suspension thus obtained is stirred for 5 minutes before the addition of 200 mg of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine. The reaction mixture is then heated in a microwave oven for 10 minutes at 190° C., and then poured into 100 cm3 of water. The resulting mixture is stirred for 30 minutes under cold conditions. The solid is filtered off, washed with 3×100 cm3 of water and then spin-filter-dried. The brown powder thus obtained is purified by chromatography on silica gel (eluent: 95/5/0.5 dichloromethane/methanol/aqueous ammonia). A small amount of methanol and of hydrochloric acid in solution in dioxane is added to the fractions containing the expected product (to improve solubility). The fractions are combined and concentrated under reduced pressure. The oil thus obtained is taken up with 20 cm3 of a saturated aqueous solution of hydrogen carbonate (pH 8-9). The precipitate formed is filtered off and then washed with 3×20 cm3 of water and dried under vacuum. 120 mg of 6-{[6-(1-methyl-1H)-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulphanyl}-1,3-benzothiazol-2-amine are thus obtained in the form of a light brown solid.
Name
1-(6-sulphanyl-benzothiazol-2-yl)-3-(2-morpholin-4-yl-ethyl)urea
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280 mg
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240 mg
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2 mL
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saturated aqueous solution
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzothiazole
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Reactant of Route 6
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